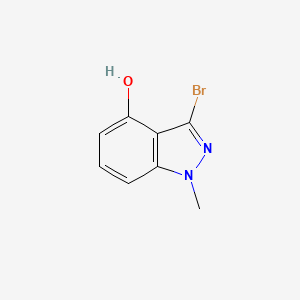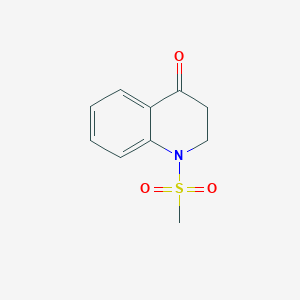
4-Hydrazino-8-ethylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-8-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13N3•HCl and a molecular weight of 223.7 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a quinoline ring substituted with an ethyl group and a hydrazino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-8-ethylquinoline hydrochloride typically involves the reaction of 8-ethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-8-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
4-Hydrazino-8-ethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-8-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinoquinoline: Lacks the ethyl group, making it less hydrophobic.
8-Ethylquinoline: Lacks the hydrazino group, reducing its reactivity.
4-Aminoquinoline: Contains an amino group instead of a hydrazino group, leading to different reactivity and biological activity.
Uniqueness
4-Hydrazino-8-ethylquinoline hydrochloride is unique due to the presence of both the ethyl and hydrazino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1172703-05-7 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(8-ethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-4-3-5-9-10(14-12)6-7-13-11(8)9;/h3-7H,2,12H2,1H3,(H,13,14);1H |
InChI Key |
OCJTVRLRDCAIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)

![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)

![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)





